3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one is a complex organic compound that belongs to the quinoxaline and benzothiazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of 3-methylquinoxalin-2(1H)-one with appropriate reagents to introduce the benzothiazole moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one has shown potential as an antimicrobial and antifungal agent. Its derivatives have been evaluated for their efficacy against various strains of bacteria and fungi.
Medicine
The compound has been studied for its potential medicinal properties, including its use as an anticancer agent. Some derivatives have demonstrated significant antiproliferative effects against cancer cell lines.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: : These compounds share the quinoxaline core structure and are known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: : These compounds contain the benzothiazole moiety and are used in various pharmaceutical and industrial applications.
Uniqueness
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one is unique due to its combination of quinoxaline and benzothiazole structures, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-11-14(19-13-7-3-2-6-12(13)18-11)10-20-15-8-4-5-9-16(15)22-17(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAGPJLAYIWZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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